molecular formula C16H17ClN2OS2 B11168183 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11168183
M. Wt: 352.9 g/mol
InChI Key: KEZYQXGSKZDBTL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a chlorophenyl group, a sulfanyl linkage, and a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of a sulfanyl linkage through a thiolation reaction. The tetrahydrobenzothiazole moiety is then introduced via a cyclization reaction involving a suitable precursor. The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
  • 3-[(4-fluorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
  • 3-[(4-methylphenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H17ClN2OS2

Molecular Weight

352.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H17ClN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20)

InChI Key

KEZYQXGSKZDBTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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